molecular formula C23H22N4O4 B2394313 N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide CAS No. 540507-37-7

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B2394313
CAS No.: 540507-37-7
M. Wt: 418.453
InChI Key: RCFMDFDSUCZBRC-UHFFFAOYSA-N
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Description

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a morpholino group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution using morpholine and a suitable leaving group.

    Amidation: The final step involves the formation of the benzamide linkage by reacting the intermediate with pyridine-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso and hydroxylamine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-benzyl-4-morpholino-benzamide
  • 3-nitro-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Benzylation : Introduction of the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
  • Morpholino Substitution : Nucleophilic substitution using morpholine.
  • Amidation : Formation of the benzamide linkage through reaction with pyridine-2-carboxylic acid derivatives.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate potential effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.
  • Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacteria
AnticancerCytotoxic effects on cancer cells
NeurolepticPotential for treating psychosis

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various cellular pathways. Its nitro group can be reduced to an amino group, potentially altering its pharmacological profile and enhancing its therapeutic efficacy.

Case Studies

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis, suggesting a mechanism involving caspase activation.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparison with similar compounds in terms of biological activity:

Compound NameActivity TypePotency (EC50)
N-(pyridin-2-yl)benzamideAntimicrobialEC50 = 0.064 μM
N-benzyl-4-morpholino-benzamideNeurolepticEC50 = 0.090 μM
3-nitro-N-(pyridin-2-yl)benzamideAnticancerEC50 = 0.115 μM

Properties

IUPAC Name

N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFMDFDSUCZBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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